![molecular formula C14H12Cl2N2OS B2973487 4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 898444-05-8](/img/structure/B2973487.png)
4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C14H12Cl2N2OS and its molecular weight is 327.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism in Pyrimidinone Derivatives
Research on the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound with a structure similar to the one , has shown that these compounds can crystallize in polymorphic forms. These forms are characterized by different types of hydrogen bonds and pi-pi interactions, which could be relevant in the development of pharmaceutical formulations (Glidewell, Low, Marchal, & Quesada, 2003).
Antimicrobial Applications
The synthesis and evaluation of pyrimidines and condensed pyrimidines for antimicrobial purposes have been explored, indicating that derivatives of pyrimidines, which are structurally related to the compound , possess significant antimicrobial properties. These studies suggest potential applications in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Heterocyclization for Novel Compounds
Research on heterocyclization processes involving compounds with sulfanyl groups has led to the synthesis of novel thiophene and pyrrole derivatives. This indicates the potential for using similar methodologies to create new compounds with unique properties for various applications (Rozentsveig et al., 2022).
Synthesis and Reactions for Biological Activities
Studies on the synthesis and reactions of dihydropyrimidinones have demonstrated the formation of compounds with potential biological activities. These methodologies could be applied to synthesize derivatives of the compound , exploring their biological and pharmacological activities (Briel, Franz, & Dobner, 2002).
Synthesis for Chemotherapeutic Use
The synthesis of pyrimido[4,5-d]pyrimidine2,4(1H,3H)-dione derivatives, which have shown potential chemotherapeutic use, highlights the importance of exploring similar compounds for their biological interest and potential applications in cancer treatment (Snieckus & Guimarães, 2014).
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-10-5-4-8(6-11(10)16)7-20-13-9-2-1-3-12(9)17-14(19)18-13/h4-6H,1-3,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLABMPAUQDBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)

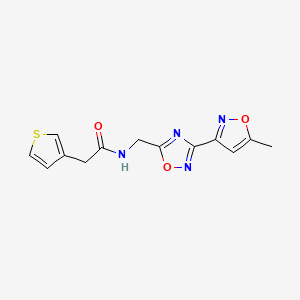
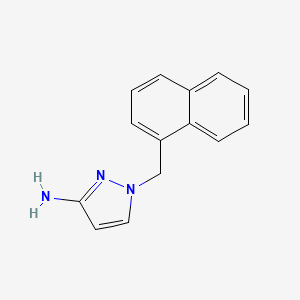
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)
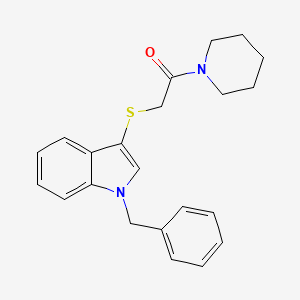
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid](/img/structure/B2973412.png)
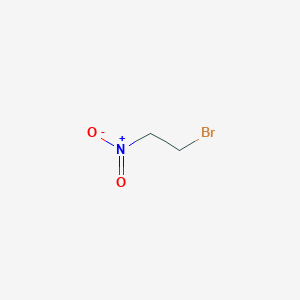
![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2973419.png)
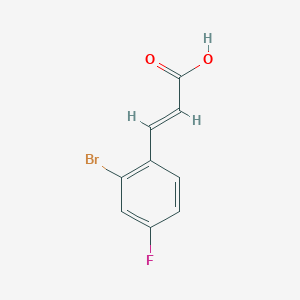
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)